1-(4-((3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone
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Description
1-(4-((3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C17H15N5O4S and its molecular weight is 385.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound contains a pyrimidine moiety , which is known to exhibit a wide range of pharmacological activities and is a key component in many drugs .
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds containing similar moieties, such as pyrimidine, have been reported to interact with various biological targets, leading to a broad range of biological activities .
Biochemical Pathways
Pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities . For instance, they have been found to have antimicrobial, antiviral, antitumor, and antifibrotic effects .
Result of Action
Compounds with similar structures have been reported to show potent antifungal activity against aspergillus niger & aspergillus flavus .
Properties
IUPAC Name |
1-[4-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4S/c1-11(23)12-3-5-14(6-4-12)27(24,25)22-9-13(10-22)17-20-16(21-26-17)15-18-7-2-8-19-15/h2-8,13H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJDCOKYGZNYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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